Boc-eda-ET hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

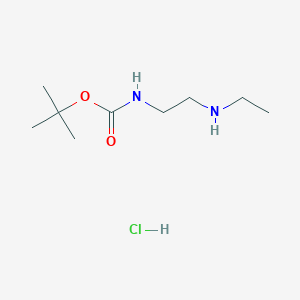

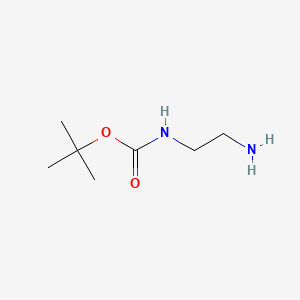

tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZIICLGNPRBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-eda-ET hcl: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, commonly abbreviated as Boc-eda-ET hcl, is a versatile bifunctional linker and building block extensively utilized in organic synthesis and medicinal chemistry. Its structure, featuring a Boc-protected amine and a secondary ethylamine, allows for selective and sequential functionalization, making it a valuable reagent in the construction of complex molecules, including pharmaceuticals and peptide nucleic acids (PNAs). This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, tailored for professionals in drug development and chemical research.

Chemical Structure and Properties

This compound is the hydrochloride salt of tert-butyl N-[2-(ethylamino)ethyl]carbamate. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities, enabling differential reactivity of the two nitrogen atoms.[1][2]

IUPAC Name: tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride[3] Synonyms: N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, N-Boc,N'-ethyl-1,2-ethylenediamine*HCl[4]

The chemical structure is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H21ClN2O2 | [3] |

| Molecular Weight | 224.73 g/mol | [3] |

| CAS Number | 1073659-87-6 | [4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from ethylenediamine: mono-Boc protection followed by N-ethylation.

Experimental Protocol: Synthesis of the Precursor, N-Boc-ethylenediamine (Boc-eda)

The initial step involves the selective protection of one of the amino groups of ethylenediamine with a Boc group.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc2O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

A solution of ethylenediamine in DCM is cooled to 0 °C in an ice bath.

-

A solution of Boc2O in DCM is added dropwise to the cooled ethylenediamine solution over a period of 2-3 hours with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 24 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is redissolved in a saturated aqueous solution of sodium bicarbonate and extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to yield N-Boc-ethylenediamine as an oil.

Proposed Experimental Protocol: Synthesis of this compound

The N-ethylation of N-Boc-ethylenediamine can be achieved via reductive amination with acetaldehyde.

Materials:

-

N-Boc-ethylenediamine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

N-Boc-ethylenediamine is dissolved in DCM.

-

Acetaldehyde (1.1 equivalents) is added to the solution, and the mixture is stirred for 1-2 hours at room temperature to form the corresponding imine.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude tert-butyl N-[2-(ethylamino)ethyl]carbamate is dissolved in a minimal amount of diethyl ether or ethyl acetate.

-

A solution of HCl in diethyl ether or dioxane is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Key Reaction Mechanisms and Their Visualization

The utility of this compound is intrinsically linked to the chemistry of the Boc protecting group. The key transformations are the protection of the amine and its subsequent deprotection to liberate the free amine for further reactions.

Boc Protection of an Amine

The Boc group is introduced by treating an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

References

- 1. gneechem.com [gneechem.com]

- 2. This compound | 1073659-87-6 | Benchchem [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Boc-eda-ET HCL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-eda-ET HCL, a versatile building block in organic and medicinal chemistry. The information is curated for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Properties

This compound is the hydrochloride salt of N-Boc-N'-ethyl-ethylenediamine. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities, allowing for selective reactions at the other amine. This differential reactivity is crucial in multi-step syntheses.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride[2] |

| Synonyms | Boc-EDA-Et*HCl, N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, tert-Butyl (2-(ethylamino)ethyl)carbamate hydrochloride[2][3] |

| CAS Number | 1073659-87-6[2][3] |

| Molecular Formula | C₉H₂₁ClN₂O₂[2] |

| PubChem CID | 53413815[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 224.73 g/mol | [2] |

| Appearance | White crystalline powder (inferred from related compounds) | [4][5] |

| Melting Point | 101-109 °C (for a related compound, CAS 105628-63-5) | [4] |

| Storage Temperature | 2-8°C |[3] |

Experimental Protocols

2.1. Synthesis of N-Boc-ethylenediamine (Parent Compound)

A common method for the synthesis of the parent compound, N-Boc-ethylenediamine, involves the selective protection of one amine group of ethylenediamine.[6]

-

Reactants :

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane - DCM)

-

-

Procedure :

-

Ethylenediamine and Boc₂O are mixed in the solvent. The reaction is often cooled to 0-5°C to manage its exothermic nature.[6]

-

The nucleophilic amino group attacks the carbonyl carbon of the Boc₂O.[6]

-

The reaction proceeds for 2-4 hours at room temperature.[6]

-

The product is purified through an aqueous workup, including extraction with DCM and washing with a dilute acid to remove any unreacted ethylenediamine.[6]

-

The organic layer is dried and the solvent is evaporated to yield N-Boc-ethylenediamine.[6]

-

2.2. Synthesis of this compound

The synthesis of the N'-ethyl derivative can be achieved through reductive amination of N-Boc-ethylenediamine.

-

Reactants :

-

N-Boc-ethylenediamine

-

Ethyl glyoxylate hydrate

-

Reducing agent (e.g., Sodium borohydride)

-

Solvent (e.g., Methanol)

-

Hydrochloric acid

-

-

Procedure :

-

N-Boc-ethylenediamine is reacted with ethyl glyoxylate hydrate via reductive alkylation to form an intermediate.

-

This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt.

-

This method is reported to provide the product in high yield and purity without the need for chromatography.

-

Applications in Research and Development

Boc-protected diamines like this compound are valuable intermediates in several areas:

-

Pharmaceutical Development : They serve as key building blocks for complex molecules with specific amine functionalities, particularly in the synthesis of pharmaceuticals.[4]

-

Peptide Synthesis : The Boc protecting group is fundamental in peptide chemistry, allowing for the controlled, sequential addition of amino acids or peptide fragments.[1]

-

Bioconjugation : This compound can be used as a linker to attach biomolecules to other molecules or surfaces, which is essential for creating advanced drug delivery systems and diagnostic tools.[4]

-

Materials Science : It is also used in the preparation of functionalized polymers and other materials.[4]

Visualized Workflows and Pathways

4.1. General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of Boc-protected ethylenediamine derivatives.

Caption: Generalized workflow for the synthesis of N-Boc-ethylenediamine.

4.2. Role in Drug Development Logic

The diagram below outlines the logical role of this compound as a building block in a drug development pipeline.

Caption: Logical flow of using this compound in multi-step synthesis.

References

In-depth Technical Guide: Boc-eda-ET HCl (CAS 1073659-87-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental protocols, specific signaling pathway involvement, and quantitative application data for Boc-eda-ET HCl (tert-Butyl (2-(ethylamino)ethyl)carbamate hydrochloride) are not publicly available. This document summarizes the existing chemical and supplier-provided information and outlines its general applications as a synthetic building block. The absence of published research detailing its specific use limits the scope of this guide to its fundamental properties and potential applications based on its chemical structure.

Core Compound Identification and Properties

This compound is a mono-protected diamine derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical modifications on the unprotected secondary amine. This makes it a valuable intermediate in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1073659-87-6 | [Generic Supplier Data] |

| Chemical Name | tert-Butyl (2-(ethylamino)ethyl)carbamate hydrochloride | [Generic Supplier Data] |

| Synonyms | N-Boc-N'-ethyl-1,2-ethylenediamine hydrochloride, this compound | [Generic Supplier Data] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [Generic Supplier Data] |

| Molecular Weight | 224.73 g/mol | [Generic Supplier Data] |

| Appearance | White to off-white powder or crystalline solid | [Generic Supplier Data] |

| Melting Point | 139-144 °C | [Generic Supplier Data] |

| Purity | Typically ≥95% | [Generic Supplier Data] |

| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | [Inferred from structure] |

| Storage | Recommended storage at 2-8°C. | [Generic Supplier Data] |

General Synthetic Applications

The primary utility of this compound lies in its role as a versatile building block in organic synthesis. The differential reactivity of its two amine groups is the key to its application. The secondary amine is available for nucleophilic reactions, while the Boc-protected primary amine remains unreactive under basic and nucleophilic conditions. The Boc group can be readily removed under acidic conditions to liberate the primary amine for subsequent functionalization.

Pharmaceutical Synthesis

This compound is marketed as an intermediate for the synthesis of more complex molecules, particularly for drug candidates in the field of neurology. The ethylenediamine moiety is a common structural motif in various biologically active compounds. By using this compound, medicinal chemists can introduce this scaffold into a target molecule in a controlled manner.

Logical Workflow for Synthetic Utilization:

Caption: General synthetic workflow using this compound.

Bioconjugation and Linker Chemistry

In the field of bioconjugation, molecules like this compound can serve as linkers to connect different molecular entities, such as a drug and a targeting moiety (e.g., an antibody). The ethylenediamine core provides a flexible spacer, and the two amine groups offer handles for covalent attachment. While no specific examples of this compound in published bioconjugation strategies were found, its structure is amenable to such applications.

Conceptual Bioconjugation Workflow:

Caption: Conceptual workflow for using this compound as a linker.

Materials Science

The diamine structure of this compound also makes it a potential monomer or building block in the synthesis of functional polymers and other materials. The amine groups can participate in polymerization reactions, for instance, to form polyamides or polyimides. The ethyl group and the protected primary amine offer sites for modifying the properties of the resulting material.

Experimental Protocols (Hypothetical)

As no specific experimental protocols featuring this compound have been identified in the public domain, the following are generalized, hypothetical procedures based on standard organic chemistry techniques for similar compounds. These are for illustrative purposes only and have not been experimentally validated for this specific compound.

Hypothetical Protocol: N-Acylation of the Secondary Amine

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid produced during the reaction. Stir the solution at room temperature for 10-15 minutes.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Hypothetical Protocol: Boc-Deprotection

-

Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane, dioxane, or methanol.

-

Acid Addition: Add a strong acid (e.g., trifluoroacetic acid (TFA) in dichloromethane, or a solution of HCl in dioxane or methanol).

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the corresponding amine salt. If the free amine is required, a basic work-up can be performed.

Conclusion

This compound (CAS 1073659-87-6) is a chemical intermediate with potential applications in pharmaceutical synthesis, bioconjugation, and materials science. Its key feature is the orthogonally protected diamine structure, which allows for sequential chemical modifications. While its general utility as a synthetic building block is clear from its structure and supplier information, a notable lack of published, in-depth technical data, including specific use cases, experimental protocols, and biological or material characterization, currently prevents a more detailed technical assessment. Researchers and drug development professionals are encouraged to view this compound as a foundational element for the construction of more complex molecular architectures, with the understanding that specific reaction conditions and applications will require de novo development and optimization.

tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride properties

An In-depth Technical Guide to tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride, a bifunctional molecule of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical and physical properties, provides a logical synthesis pathway based on established chemical transformations, and discusses its potential applications in drug development. The guide is intended to be a valuable resource for researchers and professionals working with this compound and related structures.

Introduction

tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride is a derivative of ethylenediamine, where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, and the other is substituted with an ethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media. The presence of both a protected primary amine and a secondary amine makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while being easily removable under acidic conditions, allowing for selective functionalization of the two amine groups.

Chemical and Physical Properties

Comprehensive experimental data for tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride is not extensively reported in publicly available literature. However, properties can be inferred from data on the free base and related compounds.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| For tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride | ||

| CAS Number | 1073659-87-6 | [1] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | |

| Molecular Weight | 224.73 g/mol | |

| For tert-butyl N-[2-(ethylamino)ethyl]carbamate (Free Base) | ||

| CAS Number | 113283-93-5 | |

| Molecular Formula | C₉H₂₀N₂O₂ | |

| Molecular Weight | 188.27 g/mol | |

| Melting Point | 54-55 °C | |

| Boiling Point | 278 °C |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

The synthesis can be logically broken down into the following stages:

-

Mono-Boc protection of ethylenediamine: To create the precursor tert-butyl (2-aminoethyl)carbamate.

-

Reductive amination: To introduce the ethyl group onto the free primary amine.

-

Hydrochloride salt formation: To convert the free base into its more stable salt form.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-aminoethyl)carbamate (Precursor)

This procedure is adapted from established methods for the mono-Boc protection of diamines.[2][3]

-

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Diethyl ether

-

-

Procedure:

-

A mixture of ethylenediamine (excess), dioxane, water, and magnesium oxide is stirred at room temperature under an inert atmosphere (e.g., argon).[2]

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the stirring mixture.[2]

-

The reaction is stirred at room temperature for several hours (e.g., 16 hours).[2]

-

The reaction mixture is filtered and concentrated under reduced pressure.[2]

-

The residue is purified by extraction with diethyl ether and subsequent distillation under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[2]

-

Protocol 2: Synthesis of tert-butyl (2-(ethylamino)ethyl)carbamate (Free Base) via Reductive Amination

This protocol describes the N-ethylation of the precursor through reductive amination.

-

Materials:

-

tert-butyl (2-aminoethyl)carbamate

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve tert-butyl (2-aminoethyl)carbamate in the chosen solvent.

-

Add acetaldehyde to the solution.

-

Stir the mixture for a short period to allow for imine formation.

-

Add the reducing agent portion-wise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography if necessary.

-

Protocol 3: Formation of tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride

This is a standard procedure for converting a basic amine to its hydrochloride salt.

-

Materials:

-

tert-butyl (2-(ethylamino)ethyl)carbamate

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)

-

Anhydrous diethyl ether or another suitable solvent

-

-

Procedure:

-

Dissolve the purified free base in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the hydrochloric acid solution dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring for a short period.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride.

-

Spectroscopic Data

While specific spectral data for the hydrochloride salt is not widely published, the following represents expected and reported data for the free base and related structures.

Table 2: Spectroscopic Data for tert-butyl N-[2-(ethylamino)ethyl]carbamate (Free Base)

| Technique | Expected/Reported Data |

| ¹H NMR | Expected signals for the tert-butyl group (singlet, ~1.4 ppm), methylene groups adjacent to nitrogen atoms (multiplets), and the ethyl group (quartet and triplet). |

| ¹³C NMR | Expected signals for the carbons of the tert-butyl group, the carbamate carbonyl, the methylene groups, and the ethyl group. |

| IR | Expected characteristic peaks for N-H stretching (for the carbamate), C=O stretching (of the carbamate), and C-N stretching. |

| Mass Spec | Expected molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Development and Research

While specific biological activities of tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride are not extensively documented, its structure suggests its utility as a building block in medicinal chemistry. The mono-protected diamine scaffold is a common feature in the synthesis of various biologically active molecules.

The presence of a secondary amine and a protected primary amine allows for sequential and selective introduction of different substituents, making it a valuable intermediate for creating libraries of compounds for drug discovery screening. Related N-Boc protected diamines are used in the synthesis of:

-

Peptide and Peptidomimetic Chemistry: As a building block for creating peptide-like structures with modified properties.

-

Pharmaceutical Scaffolds: For the construction of heterocyclic compounds and other complex molecular architectures found in many drugs.[4]

-

Bioconjugation: To link different molecules together, for example, in the development of antibody-drug conjugates or labeled probes.

Safety and Handling

Based on safety data for similar compounds, tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride is a valuable, albeit not extensively characterized, chemical entity. Its structural features make it a promising building block for organic synthesis, particularly in the realm of medicinal chemistry. This guide provides a consolidated resource of its known properties and a scientifically sound, proposed pathway for its synthesis. Further research into the biological activities and applications of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to Boc-eda-ET HCl: A Versatile Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl) is a mono-protected diamine that serves as a crucial building block in organic synthesis. Its unique structural features, particularly the presence of a Boc protecting group on one of the amine functionalities, allow for selective chemical modifications, making it a valuable reagent in the synthesis of complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and experimental considerations for this compound, tailored for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a white to off-white solid that is soluble in many organic solvents.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁ClN₂O₂ | PubChem[2] |

| Molecular Weight | 224.73 g/mol | PubChem[2] |

| CAS Number | 1073659-87-6 | Iris Biotech GmbH[3] |

| Appearance | White to off-white solid | ChemicalBook |

| Storage Temperature | 2-8°C | Iris Biotech GmbH[3] |

Note: The molecular weight is for the hydrochloride salt.

Core Applications in Synthesis

The primary utility of this compound lies in its role as a precursor for introducing an ethylenediamine moiety into a target molecule.[4] The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to reveal a free secondary amine for further functionalization.[4][5][6] This differential reactivity is fundamental to its application in the stepwise synthesis of unsymmetrical diamines and polyamine-containing structures.[4]

Key application areas include:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly for creating complex molecules that require specific amine functionalities.[7]

-

Peptide Synthesis: While not a standard amino acid, its diamine structure makes it a useful component in the synthesis of peptide nucleic acids (PNAs) and other peptidomimetics.[8] The Boc group is a common N-terminal protecting group in solid-phase peptide synthesis (SPPS).[8][9]

-

Bioconjugation: The ethylenediamine linker can be used to attach biomolecules to other compounds or surfaces, which is valuable in developing drug delivery systems and diagnostic tools.

-

Materials Science: The diamine functionality can be used to cross-link polymers for the formation of hydrogels and other soft materials.[4] The ethylenediamine core's ability to chelate metals also makes it useful in the development of sensors and imaging agents.[4]

Experimental Protocols

Detailed, step-by-step protocols for the use of this compound are often specific to the target molecule being synthesized. However, general procedures for Boc deprotection and subsequent coupling reactions can be outlined based on standard organic chemistry practices.

Boc Group Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions.

Materials:

-

Boc-protected substrate (e.g., a compound synthesized using this compound)

-

4M HCl in dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable solvent

-

Diisopropylethylamine (DIEA) for neutralization (in SPPS)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Rotary evaporator

General Procedure (in solution):

-

Dissolve the Boc-protected compound in a suitable solvent such as dioxane or methanol.

-

Add a solution of 4M HCl in dioxane. The reaction is typically stirred at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent in vacuo.

-

The resulting product will be the hydrochloride salt of the deprotected amine.

General Procedure (Solid-Phase Peptide Synthesis):

-

Treat the resin-bound peptide with a solution of TFA in DCM (typically 25-50%).

-

After deprotection, neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM to generate the free amine for the next coupling step.[9]

Amide Bond Formation (Coupling Reaction)

Following Boc deprotection, the newly freed amine can be coupled with a carboxylic acid to form an amide bond.

Materials:

-

Deprotected amine (from section 3.1)

-

Carboxylic acid

-

Coupling reagents (e.g., HBTU, HATU, or EDC/HOBt)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

DIEA or other non-nucleophilic base

General Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add the coupling reagent (e.g., HBTU, HATU) and a base such as DIEA to activate the carboxylic acid.

-

Add the solution of the deprotected amine to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and chromatography.

Conceptual Workflow and Signaling Pathway Analogy

While this compound is not directly involved in cellular signaling pathways, its role as a versatile building block can be conceptualized in a workflow that leads to the synthesis of biologically active molecules which, in turn, can modulate such pathways. For instance, ethylenediamine derivatives have been investigated as H1 receptor antagonists, which are involved in allergic response signaling.[10][11][12]

Below is a diagram illustrating the synthetic utility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C9H21ClN2O2 | CID 53413815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

- 4. This compound | 1073659-87-6 | Benchchem [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 9. peptide.com [peptide.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly within the realms of peptide synthesis and drug development.[1] Its widespread adoption is attributable to its straightforward introduction, stability across a range of chemical environments, and, most critically, its facile removal under mild acidic conditions.[][3] This technical guide provides an in-depth exploration of the Boc group's core principles, experimental applications, and its strategic role in the synthesis of complex molecules.

Core Principles of the Boc Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of amine functional groups, thereby preventing unwanted side reactions during multi-step synthetic sequences.[4] The steric bulk of the tert-butyl component physically obstructs the nitrogen's lone pair, diminishing its reactivity.

Mechanism of Boc Protection

The installation of a Boc group, or N-protection, is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O). While the reaction can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) is common to neutralize the acidic byproduct and accelerate the reaction.[5][6] The mechanism involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, releasing tert-butyl carbonate, which subsequently decomposes into carbon dioxide and tert-butanol.[7] This decomposition is a thermodynamic driving force for the reaction.[5]

Caption: General mechanism of amine protection using Boc anhydride.

Mechanism of Boc Deprotection

A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions.[3] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[8] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the elimination of the stable tertiary carbocation, the tert-butyl cation, to form a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[5][9]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is substrate-dependent, but generally proceeds in high yields. The following tables provide a summary of representative reaction conditions and outcomes.

Table 1: Boc Protection of Various Amines

| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | Boc₂O | TEA | CH₂Cl₂ | 2 | 98 |

| Aniline | Boc₂O | DMAP | THF | 4 | 95 |

| Glycine Methyl Ester | Boc₂O | NaHCO₃ | Dioxane/H₂O | 1 | 99 |

| Piperidine | Boc₂O | NaOH | H₂O/THF | 4 | 100 |

Table 2: Boc Deprotection of Various Carbamates

| Substrate | Acid | Solvent | Time (h) | Yield (%) |

| N-Boc-Benzylamine | 50% TFA | CH₂Cl₂ | 0.5 | 99 |

| N-Boc-Aniline | 4M HCl | Dioxane | 1 | 96 |

| N-Boc-Alanine | TFA | CH₂Cl₂ | 0.25 | 98 |

| N-Boc-Piperidine | 2M HCl | THF | 2 | 97 |

Experimental Protocols

The following are generalized protocols for the protection and deprotection of amines using the Boc group. Substrate-specific optimization may be required.

Protocol for Boc Protection of a Primary Amine

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Triethylamine (TEA) (1.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add TEA to the solution and stir for 5 minutes at room temperature.

-

Add Boc₂O to the reaction mixture in one portion.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary.[10]

Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the Boc-protected amine in DCM (e.g., 0.1 M solution).

-

Add TFA (typically 20-50% v/v) to the solution at room temperature.

-

Stir the reaction and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ to neutralize any remaining acid.

-

Extract the aqueous layer with DCM (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[5][11]

Role in Drug Development and Peptide Synthesis

The Boc group is integral to the synthesis of peptides and other complex molecules in the pharmaceutical industry.[12][13] In solid-phase peptide synthesis (SPPS), the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach where the α-amino group of the incoming amino acid is temporarily protected with a Boc group.[14]

Caption: Simplified workflow of Boc-based solid-phase peptide synthesis.

This iterative process of deprotection and coupling allows for the controlled, stepwise assembly of a peptide chain. The Boc group's stability to the basic conditions often used for the deprotection of other protecting groups (like Fmoc) makes it a valuable tool for orthogonal protection strategies.[5]

References

- 1. genscript.com [genscript.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

Synthesis of Unsymmetrical Diamines Using N-Boc-ethylenediamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of unsymmetrical diamines utilizing N-tert-butoxycarbonyl (Boc) protected ethylenediamine derivatives, with a focus on the utility of precursors like N-Boc-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl). The strategic use of the Boc protecting group allows for the selective functionalization of one amine group within a diamine scaffold, paving the way for the creation of complex and valuable unsymmetrical diamines. These products are crucial building blocks in medicinal chemistry and materials science.

Core Principles

The synthesis of unsymmetrical diamines using a mono-Boc protected ethylenediamine core follows a robust and logical three-stage workflow:

-

Preparation of the Mono-Boc Protected Diamine : The journey begins with the selective protection of one amine group in a symmetric or unsymmetrical diamine. A common and efficient method involves the sequential addition of one equivalent of hydrochloric acid (HCl) followed by one equivalent of di-tert-butyl dicarbonate ((Boc)₂O).[1][2] The initial protonation of one amine group deactivates it towards acylation, allowing the Boc group to selectively protect the remaining free amine.

-

Functionalization of the Free Amine : With one amine securely protected, the remaining free amine is available for a variety of chemical transformations. This is the key step where the asymmetry of the final molecule is introduced. Common reactions include alkylation, acylation, arylation, and reductive amination.

-

Deprotection of the Boc Group : The final step involves the removal of the Boc protecting group to unveil the second amine functionality, thus yielding the desired unsymmetrical diamine. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent.[3][4]

This stepwise approach provides a high degree of control and is amenable to the synthesis of a diverse library of unsymmetrical diamines.

Experimental Protocols

Detailed methodologies for the key stages of the synthesis are provided below.

General Procedure for Mono-Boc Protection of Diamines

A facile and scalable method for the mono-Boc protection of diamines has been reported.[1][2]

Materials:

-

Diamine (e.g., ethylenediamine)

-

Methanol (MeOH)

-

Hydrogen Chloride (HCl) gas or a solution in an organic solvent

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH) solution (e.g., 2 N)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of methanol is cooled to 0°C and saturated with one equivalent of HCl gas.

-

The diamine (1 equivalent) is carefully added to the acidic methanol solution at 0°C.

-

The mixture is stirred for a short period at room temperature.

-

Water is added, followed by a solution of (Boc)₂O (1 equivalent) in methanol.

-

The reaction is stirred at room temperature until completion (monitored by TLC or other analytical methods).

-

The methanol is removed under reduced pressure.

-

The residue is treated with an aqueous solution of NaOH to neutralize the ammonium salt and free the amine.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the mono-Boc protected diamine.

Functionalization of the Mono-Boc Protected Diamine

Once the mono-Boc protected diamine, such as N-Boc-N'-ethyl-1,2-ethylenediamine (from the neutralization of this compound), is obtained, the free secondary amine can be functionalized as follows:

Materials:

-

Mono-N-Boc-ethylenediamine derivative

-

Aryl halide (e.g., para-fluorobenzonitrile)

-

Dimethyl sulfoxide (DMSO)

Procedure: [5]

-

The mono-N-Boc-ethylenediamine is dissolved in DMSO.

-

The aryl halide is added, and the mixture is heated (e.g., to 120°C) for an extended period (e.g., 48 hours).

-

The reaction progress is monitored by an appropriate analytical technique.

-

Upon completion, the reaction mixture is worked up to isolate the N-arylated product.

Materials:

-

Mono-N-Boc-ethylenediamine derivative

-

Acyl chloride

-

A suitable solvent (e.g., dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine)

Procedure: [3]

-

The mono-N-Boc-ethylenediamine is dissolved in the solvent and cooled in an ice bath.

-

The base is added, followed by the dropwise addition of the acyl chloride.

-

The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

After the reaction is complete, it is quenched and worked up to isolate the N-acylated product.

Materials:

-

Mono-N-Boc-ethylenediamine derivative

-

Aldehyde or ketone

-

A reducing agent (e.g., sodium triacetoxyborohydride - STAB)

-

A suitable solvent (e.g., dichloromethane)

-

The mono-N-Boc-ethylenediamine and the carbonyl compound are dissolved in the solvent.

-

The reducing agent is added portion-wise at room temperature.

-

The reaction mixture is stirred until the starting materials are consumed.

-

The reaction is then quenched and worked up to yield the N-alkylated product.

Boc Deprotection

Materials:

-

Boc-protected diamine derivative

-

Trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., dioxane)

-

A suitable solvent (e.g., dichloromethane)

-

The Boc-protected compound is dissolved in the solvent.

-

An excess of the acidic deprotecting agent (e.g., TFA or HCl solution) is added.

-

The reaction is stirred at room temperature, and its progress is monitored.

-

Upon completion, the solvent and excess acid are removed under reduced pressure to yield the final unsymmetrical diamine, often as a salt.

Data Presentation

The following tables summarize representative yields for the key steps in the synthesis of unsymmetrical diamines.

Table 1: Yields of Mono-Boc Protection of Various Diamines [2]

| Starting Diamine | Product | Yield (%) |

| Ethylenediamine | N-Boc-ethylenediamine | 87 |

| 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | 75 |

| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 65 |

| 1,5-Diaminopentane | N-Boc-1,5-diaminopentane | 74 |

| Piperazine | N-Boc-piperazine | 80 |

| N-Methyl-1,3-propanediamine | N'-Boc-N-methyl-1,3-propanediamine | 72 |

| N-Ethyl-1,2-ethylenediamine | N-Boc-N'-ethyl-1,2-ethylenediamine | 95 |

Table 2: Representative Yields for Functionalization and Deprotection Steps

| Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |

| Mono-N-Boc-ethylenediamine | Arylation | p-Fluorobenzonitrile, DMSO | N-(4-cyanophenyl)-N'-Boc-ethylenediamine | - | [5] |

| Mono-N-Boc-ethylenediamine | Sulfonylation | 1-methyl-1H-imidazole-4-sulfonyl chloride | N-(1-methyl-1H-imidazole-4-sulfonyl)-N'-Boc-ethylenediamine | 95 | [5] |

| N-Boc ethylenediamine | Amide Coupling | Benzofuran-2-carbonyl chloride | N-(2-benzofuranoyl)-N'-Boc-ethylenediamine | - | [3] |

| N-(2-benzofuranoyl)-N'-Boc-ethylenediamine | Boc Deprotection | Acid | N-(2-benzofuranoyl)ethylenediamine | 91 | [3] |

Note: Yields are as reported in the cited literature and may vary based on specific reaction conditions.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of unsymmetrical diamines using Boc-protected precursors.

Caption: General workflow for the synthesis of unsymmetrical diamines.

Caption: Logical relationships of reagents and intermediates.

References

- 1. Non-symmetric substituted ethylenediamines | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethylenediamine Moiety: A Cornerstone in Modern Organic Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethylenediamine (EDA) motif, a simple yet remarkably versatile C2-diaminoid linkage, is a fundamental building block in the armamentarium of synthetic organic chemistry. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores its significance.[1][2] This guide provides a comprehensive overview of the core methodologies for introducing the ethylenediamine moiety, tailored for professionals engaged in research and development. We will delve into key synthetic strategies, present quantitative data in a comparative format, and provide detailed experimental protocols for seminal reactions.

Core Synthetic Strategies for Introducing the Ethylenediamine Moiety

The incorporation of an ethylenediamine fragment into a molecular scaffold can be achieved through several strategic approaches, each with its own set of advantages and limitations. The primary methods include reductive amination, nucleophilic substitution, and the ring-opening of electrophilic three-membered rings.

Reductive Amination

Reductive amination is a powerful and widely employed method for forming C-N bonds, and it represents a key strategy for introducing the ethylenediamine moiety.[3] This reaction typically proceeds via the in-situ formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced to the corresponding amine. When ethylenediamine is used as the amine source, this method allows for the direct installation of the –NH-CH2-CH2-NH2 or a substituted variant thereof.

A significant industrial application of this chemistry is the greener synthesis of ethylenediamine itself from ethylene glycol (EG) or monoethanolamine (MEA).[4][5][6] The reaction, which can be viewed as a "borrowing hydrogen" or "hydrogen-transfer" methodology, involves the dehydrogenation of the alcohol to an aldehyde, condensation with ammonia to form an imine, and subsequent hydrogenation.[4][5]

Experimental Protocol: Reductive Amination of a Polyketone with Ethylenediamine

This protocol is adapted from the synthesis of polyamines from ethylene/carbon monoxide polyketones.[7]

Materials:

-

Ethylene/carbon monoxide polyketone

-

Ethylenediamine

-

Ethanol (solvent)

-

Raney nickel catalyst

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

A high-pressure autoclave is charged with the ethylene/carbon monoxide polyketone, a molar excess of ethylenediamine, and ethanol as the solvent.

-

A catalytic amount of Raney nickel is added to the mixture.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

-

The reaction mixture is heated and stirred at a temperature and pressure optimized for the specific substrate (e.g., 150 °C, 1000-2000 psi H₂).

-

The reaction is monitored for hydrogen uptake. Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

-

The catalyst is removed by filtration.

-

The solvent and excess ethylenediamine are removed under reduced pressure to yield the crude polyamine product, which can be further purified by appropriate methods.

Nucleophilic Substitution

Nucleophilic substitution reactions provide a direct and classical approach for constructing the ethylenediamine framework. This typically involves the reaction of ethylenediamine, acting as a dinucleophile, with a suitable electrophile containing a good leaving group. To control the selectivity and avoid the formation of oligomeric by-products, a large excess of ethylenediamine is often used, or one of the amine groups on ethylenediamine is protected.[8]

Common electrophiles include alkyl halides, such as 1,2-dichloroethane in the industrial EDC process for EDA synthesis, and N-(2-bromoethyl)phthalimide for laboratory-scale preparations of N-substituted ethylenediamine derivatives.[1][9] The Gabriel synthesis, which utilizes phthalimide protection, is a classic example of this strategy to yield a primary amine.[8]

Experimental Protocol: Synthesis of N-Substituted Ethylenediamine via Nucleophilic Substitution

This protocol is a generalized procedure based on the reaction of an amine with N-(2-bromoethyl)phthalimide.[9]

Materials:

-

N-(2-bromoethyl)phthalimide

-

Primary or secondary amine (substrate)

-

Acetonitrile (solvent)

-

Potassium carbonate (base)

-

Hydrazine hydrate

-

Ethanol (solvent)

Procedure:

-

To a solution of the amine substrate in acetonitrile, add N-(2-bromoethyl)phthalimide and potassium carbonate.

-

The reaction mixture is stirred at reflux until the starting materials are consumed (monitored by TLC).

-

After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

-

The resulting crude N-(2-phthalimidoethyl)amine is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is heated at reflux to cleave the phthalimide group.

-

After the reaction is complete, the mixture is cooled, and the precipitated phthalhydrazide is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or chromatography to afford the desired N-substituted ethylenediamine.

Ring-Opening Reactions

The ring-opening of epoxides (oxiranes) with amines is a highly efficient and atom-economical method for synthesizing β-amino alcohols. When ethylenediamine is used as the nucleophile, this reaction provides a straightforward route to N-(2-hydroxyethyl)ethylenediamine derivatives. The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring.[10][11] This method can be performed under solvent-free conditions or in protic solvents like ethanol.[10]

Experimental Protocol: Ring-Opening of an Epoxide with Ethylenediamine

This is a generalized, solvent-free protocol for the synthesis of a β,β'-diamino alcohol.[10]

Materials:

-

Epoxide (e.g., styrene oxide, propylene oxide)

-

Ethylenediamine

Procedure:

-

In a round-bottom flask, the epoxide is added dropwise to a stirred, molar excess of ethylenediamine at room temperature.

-

The reaction is typically exothermic. The temperature can be controlled with an ice bath if necessary.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for a few hours until the reaction is complete (monitored by TLC or GC).

-

The excess, unreacted ethylenediamine is removed by vacuum distillation.

-

The resulting crude β,β'-diamino alcohol can be purified by distillation or chromatography.

Quantitative Data on Synthetic Methodologies

The following tables summarize quantitative data for various methods of introducing the ethylenediamine moiety, providing a comparative overview of their efficiency and reaction conditions.

| Method | Starting Materials | Catalyst/Reagent | Conditions | Yield/Selectivity | Reference |

| Catalytic Amination of Ethylene Glycol | Ethylene Glycol, Ammonia | Cu/Ni/Ti/Zr/Sn/Co/Mn/ZSM-5 | 14 MPa, 250 °C | 93% conversion, 87% EDA selectivity | [4] |

| Catalytic Amination of Ethylene Glycol | Ethylene Glycol, Ammonia | Ionic Liquid (Brønsted acid-modified bisimidazolium cations and transition-metal anions) | 14 MPa, 250 °C, 8 h | 92% conversion, 85% EDA selectivity | [4][5] |

| Catalytic Amination of Monoethanolamine | Monoethanolamine, Ammonia | H-MOR (Zeolite) | 603 K, atmospheric pressure | 58% conversion, 76% EDA selectivity | [5] |

| Catalytic Ammoniation of Ethylene Glycol | Ethylene Glycol, Ammonia | NiO/CuO/Al₂O₃ | 0.6 MPa, 180 °C, 4 h | 56.7% EDA selectivity | [12] |

| Nucleophilic Substitution | Amine, N-(2-bromoethyl)phthalimide | - | - | ~55% overall yield | [9] |

| Nucleophilic Substitution | Amine, 2-chloroethylamine hydrochloride | - | - | ~60% overall yield | [9] |

| Ring Cleavage & Hydrolysis | Amine, 2-ethyl-2-oxazoline | HCl | - | ~52% overall yield | [9] |

| Michael Addition & Rearrangement | Amine, α,β-unsaturated compound | - | - | 30-76% yield | [9] |

| Carboxyalkylation | Ethylenediamine, Acrylic Acid | Water | 60-65 °C, 2 h | 57-63% yield | [13] |

The Role of Protecting Groups

Due to the presence of two nucleophilic amine groups, regioselectivity can be a significant challenge when working with ethylenediamine. To achieve mono-functionalization, it is often necessary to employ a protecting group strategy.[14] One of the amino groups is temporarily blocked, allowing the other to react selectively. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose, as it can be introduced under mild basic conditions and removed with acid.[15][16]

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Caption: Overview of primary strategies for incorporating the ethylenediamine moiety.

Caption: The reaction pathway for reductive amination using ethylenediamine.

Caption: A typical workflow involving protection and deprotection of ethylenediamine.

Applications in Drug Discovery

The ethylenediamine scaffold is a privileged structure in medicinal chemistry. Its ability to engage in hydrogen bonding, chelate metal ions, and serve as a flexible linker between different pharmacophoric elements makes it invaluable in drug design.[1][17] Notable applications include:

-

Anticancer Agents: Ethylenediamine-based scaffolds have been successfully employed in the design of farnesyltransferase inhibitors.[18] Additionally, platinum complexes incorporating ethylenediamine-derived ligands are being explored as next-generation anticancer therapeutics, aiming to overcome the limitations of cisplatin.[19]

-

Bronchodilators: Ethylenediamine is a key component of aminophylline, where it serves to solubilize the active ingredient, theophylline.[1][2]

-

Chelation Therapy: The most prominent derivative of ethylenediamine is EDTA (ethylenediaminetetraacetic acid), a widely used chelating agent.[1][2]

Conclusion

The introduction of the ethylenediamine moiety is a critical operation in modern organic synthesis, with profound implications for drug discovery and development. A thorough understanding of the primary synthetic methodologies—reductive amination, nucleophilic substitution, and ring-opening reactions—along with strategic use of protecting groups, enables chemists to harness the full potential of this versatile building block. The ongoing development of greener, more efficient catalytic methods for EDA synthesis and derivatization will continue to expand its utility and impact across the chemical and pharmaceutical industries.

References

- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Sciencemadness Discussion Board - Ideas for making ethylenediamine? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Ethylenediamine by Catalytic Ammoniation of Ethylene Glycol [yyhx.ciac.jl.cn]

- 13. RU2611011C1 - Method for synthesis of ethylenediamine-n,n,n',n'-tetrapropionic acid - Google Patents [patents.google.com]

- 14. Protective Groups [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]

- 18. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes - American Chemical Society [acs.digitellinc.com]

The Versatility of Mono-Boc Protected Ethylenediamine: A Technical Guide for Researchers

An in-depth exploration of the synthesis, applications, and experimental protocols of mono-Boc protected ethylenediamine, a critical building block in modern chemistry and drug discovery.

Mono-Boc protected ethylenediamine, also known as tert-butyl N-(2-aminoethyl)carbamate, has emerged as an indispensable tool for researchers and scientists across various disciplines, particularly in the realms of organic synthesis, medicinal chemistry, and materials science. Its unique bifunctional nature, possessing both a free primary amine and a protected primary amine, allows for selective chemical modifications, making it a versatile building block for the construction of complex molecules. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of key workflows and synthetic pathways.

Core Applications in Synthesis and Drug Development

The strategic importance of mono-Boc protected ethylenediamine lies in its ability to act as a masked diamine synthon.[1] The tert-butyloxycarbonyl (Boc) protecting group is stable under a range of reaction conditions but can be readily removed under acidic conditions, enabling chemists to selectively unmask the second amine group for further functionalization at a desired stage of a synthetic sequence.[1][2] This controlled reactivity is fundamental to its widespread use.

A Cornerstone in Pharmaceutical Synthesis

In the pharmaceutical industry, N-Boc-ethylenediamine is a crucial intermediate for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[3] Its structure facilitates the introduction of an ethylenediamine moiety into target molecules, a common structural motif in many bioactive compounds.[3] This includes its use in the development of potent anticancer agents, such as farnesyltransferase inhibitors, where it serves as a scaffold for building structurally complex molecules with high affinity for their biological targets.[4]

Enabling Peptide and Peptidomimetic Chemistry

The compound is extensively used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][5] It can be incorporated as a linker or a non-natural amino acid residue, allowing for the creation of peptides with modified properties. The free amine can be coupled to the growing peptide chain, while the Boc-protected amine can be deprotected at a later stage for further modification, such as cyclization or branching.[1]

Bioconjugation and Advanced Materials

Beyond its role in synthesizing small molecules and peptides, mono-Boc protected ethylenediamine is a valuable linker in bioconjugation.[3] It facilitates the attachment of therapeutic drugs, imaging agents, or diagnostic probes to biomolecules, enhancing the targeted delivery and efficacy of modern medicines.[3] Its application also extends to polymer chemistry, where it is incorporated into specialized polymers for drug delivery systems and other advanced materials.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various applications of mono-Boc protected ethylenediamine, providing a comparative overview of reaction efficiencies and conditions.

| Reaction Type | Substrates | Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| Mono-Boc Protection | Ethylenediamine | (Boc)₂O, Glycerol, RT | - | - | [6] |

| Mono-Boc Protection | Ethylenediamine | HCl, (Boc)₂O, 50% aq. MeOH | 87 | - | [7][8] |

| Mono-Boc Protection | Ethylenediamine | Me₃SiCl, (Boc)₂O, MeOH, 0°C to RT | 22 | >93 | [9] |

| Mono-Boc Protection | Ethylenediamine | SOCl₂, (Boc)₂O, MeOH, -20°C | 41 | >93 | [9] |

| Mono-Boc Protection | Ethylenediamine | tert-butyl (p-nitrophenyl) carbonate, Ethyl acetate, Reflux | 82.3 | 99.41 | [10] |

| Sulfonylation | mono-N-Boc-ethylenediamine | 1-methyl-1H-imidazole-4-sulfonyl chloride | 95 | - | [4] |

| Boc Deprotection | N-Boc ethylenediamine derivative | Trifluoroacetic acid (TFA) | - | - | [4] |

| Amide Coupling | N-Boc-ethylenediamine | Acyl chloride | - | - | [11] |

Key Experimental Protocols

This section provides detailed methodologies for common and critical reactions involving mono-Boc protected ethylenediamine.

Protocol 1: Selective Mono-Boc Protection of Ethylenediamine using HCl[7][8]

-

Dissolve ethylenediamine (1 equivalent) in 50% aqueous methanol at 0°C.

-

Slowly add a solution of hydrogen chloride (1 equivalent) in methanol while stirring.

-

Allow the mixture to stir for 30 minutes to reach equilibrium, forming the mono-hydrochloride salt.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Evaporate the methanol under reduced pressure.

-

Add diethyl ether to the residue to precipitate the product and remove any unreacted diamine.

-

Neutralize the aqueous solution with NaOH to free the second amine.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the mono-Boc protected ethylenediamine.

Protocol 2: Synthesis of a Sulfonamide Derivative[4]

-

Dissolve mono-N-Boc-ethylenediamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of the desired sulfonyl chloride (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride, 1.2 equivalents) in the same solvent.

-

Allow the reaction to stir at room temperature for 16 hours.

-

Upon completion, reduce the solvent volume under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., CH₂Cl₂/MeOH/NH₄OH).

Protocol 3: Boc-Deprotection using Trifluoroacetic Acid (TFA)[2][4]

-

Dissolve the Boc-protected compound in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 25% TFA/DCM solution).

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent and excess TFA under vacuum to isolate the deprotected amine salt.

-

Alternatively, the reaction can be performed using a 4M HCl solution in an organic solvent or water.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows involving mono-Boc protected ethylenediamine.

References

- 1. N-Boc-N-methylethylenediamine | 121492-06-6 | Benchchem [benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Boc-ethylenediamine | 57260-73-8 | FB18943 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Boc-eda-ET hcl stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Boc-eda-ET HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (this compound). Drawing from publicly available data and established chemical principles, this document outlines the compound's properties, potential degradation pathways, and best practices for handling and storage to ensure its integrity for research and development applications.

Chemical and Physical Properties

This compound is a commonly used building block in organic synthesis, particularly for introducing a protected ethylenediamine moiety.[1] Its stability is crucial for the successful execution of synthetic protocols. Key properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1073659-87-6 | [2] |

| Molecular Formula | C₉H₂₀N₂O₂·HCl | [2] |

| Molecular Weight | 224.73 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 148 - 151 °C | [5] |

| Solubility | No specific data available | |

| Synonyms | N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, tert-Butyl (2-(ethylamino)ethyl)carbamate hydrochloride | [2][3] |

Stability Profile and Degradation

The stability of this compound is influenced by environmental factors, primarily moisture and temperature. The molecule possesses two key features that dictate its stability: the hygroscopic nature of the hydrochloride salt and the acid-labile tert-butoxycarbonyl (Boc) protecting group.

-

Hygroscopicity : The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This can lead to physical changes in the material and can facilitate chemical degradation.

-

Air Sensitivity : Some sources also indicate that the material may be air-sensitive.[5]

-

Incompatible Materials : Contact with strong oxidizing agents should be avoided.[6]

Proposed Degradation Pathway

The primary route of chemical degradation for this compound is the acid-catalyzed hydrolysis of the Boc protecting group. The presence of the hydrochloride salt creates a mildly acidic environment, which can be exacerbated by absorbed water. This reaction cleaves the carbamate bond, yielding tert-butanol, carbon dioxide, and the unprotected N'-ethyl-1,2-ethylenediamine dihydrochloride.

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is essential. The recommendations from various suppliers are consistent.

Table 2: Summary of Recommended Storage and Handling Conditions

| Condition | Recommendation | Source(s) |

| Storage Temperature | 2-8°C | [2][7][8] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | [5][6] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | [6][8] |

| Moisture | Protect from moisture. Avoid exposure to moist air or water. | [6] |

| Handling | Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Avoid contact with skin, eyes, or clothing. | [5][6] |

Logical Workflow for Handling and Storage

The following workflow outlines the critical steps to maintain the stability of this compound from receipt to use.

Caption: Best practices workflow for handling and storing this compound.

Representative Experimental Protocol for Stability Assessment

As no specific stability studies for this compound are publicly available, this section provides a representative protocol for researchers wishing to conduct their own assessment. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to quantify the purity of this compound over time under various stress conditions.

Objective

To evaluate the stability of this compound under accelerated (elevated temperature) and ambient conditions over a defined period.

Materials and Equipment

-

This compound (test substance)

-

HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)

-

Volumetric flasks, pipettes, and autosampler vials

-

Analytical balance

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Stability chambers or ovens set to desired temperatures/humidity

Experimental Workflow

Caption: Workflow for a typical stability study of this compound.

Methodology

-

HPLC Method:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

-

Sample Preparation:

-